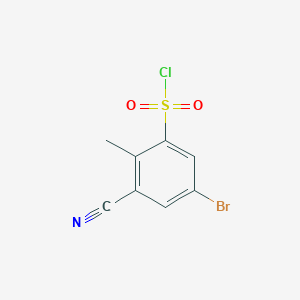

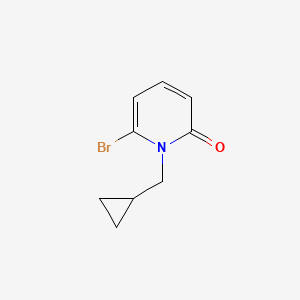

![molecular formula C7H18ClNO3S B1415670 2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride CAS No. 2206265-94-1](/img/structure/B1415670.png)

2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride

Vue d'ensemble

Description

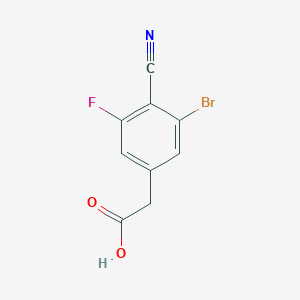

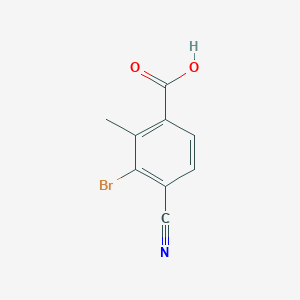

2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride , also known by its chemical formula C<sub>5</sub>H<sub>13</sub>NO<sub>3</sub>S·HCl , is a synthetic compound. It contains an ethylamine group linked to a propane-2-sulfonyl moiety. The hydrochloride salt form enhances its solubility and stability.

Synthesis Analysis

The synthesis of this compound involves several steps, including the reaction of 2-propanesulfonyl chloride with an ethoxyamine derivative. The exact synthetic route may vary, but it typically proceeds through nucleophilic substitution or condensation reactions. Further purification and crystallization yield the hydrochloride salt.

Molecular Structure Analysis

The molecular structure consists of the following components:

- Ethylamine (NH<sub>2</sub>CH<sub>2</sub>CH<sub>2</sub>O) : The amino group provides reactivity.

- Propane-2-sulfonyl (CH<sub>3</sub>SO<sub>2</sub>) : The sulfonyl group imparts stability and influences biological activity.

- Hydrochloride (HCl) : The counterion balances the positive charge on the nitrogen atom.

Chemical Reactions Analysis

- Hydrolysis : The compound can undergo hydrolysis in aqueous conditions, yielding the corresponding ethoxyamine and 2-propanesulfonic acid.

- Amidation : Reaction with primary amines can form amide derivatives.

- Base-Catalyzed Dehydrochlorination : Removal of HCl generates the free base form.

Physical And Chemical Properties Analysis

- Appearance : White crystalline powder.

- Melting Point : Varies depending on the salt form.

- Solubility : Soluble in water and polar organic solvents.

- Stability : Stable under normal conditions.

- pH Sensitivity : The hydrochloride salt is acidic due to the HCl counterion.

Applications De Recherche Scientifique

Synthesis and Organic Chemistry Applications

Organic sulfur compounds play a significant role in various synthesis processes. For instance, the preparation and reactions of compounds like 2-hydroxyethanesulfonyl chloride have been studied for their ability to undergo intramolecular cyclization and nucleophilic ring opening to form various products. This research provides foundational knowledge for the synthesis and application of sulfur-containing organic compounds in chemistry (King & Hillhouse, 1983).

Catalysis and Reaction Mechanisms

In catalysis, L-proline-catalyzed reactions have been explored for the synthesis of highly substituted derivatives, demonstrating the versatility of sulfonated compounds in facilitating regio- and diastereoselective synthesis. Such studies are crucial for understanding the mechanisms of complex organic reactions and for developing new catalysts and synthetic methods (Indumathi & Perumal, 2010).

Materials Science and Fuel Cell Applications

Sulfonated block copolymers containing fluorenyl groups have been synthesized and analyzed for their potential in fuel-cell applications. The proton conductivity and mechanical properties of these materials suggest their suitability for use in fuel cell membranes, indicating the importance of sulfonated compounds in developing new materials for energy technologies (Bae, Miyatake, & Watanabe, 2009).

Environmental Chemistry and Photooxidative Behavior

The study of the photooxidative behavior of diethyl sulfide in the presence of alcohols highlights the environmental chemistry aspects of sulfonated compounds. Understanding these reactions can provide insights into the fate of sulfur compounds in the atmosphere and their environmental impact (Clennan & Greer, 1996).

Proton Conducting Membranes and Polymer Science

Research on novel sulfonated dendritic polymers and their application in proton conducting membranes has opened new avenues in polymer science for energy applications. The development of these materials with enhanced proton conductivity and mechanical properties is critical for advancing fuel cell technology (Gode et al., 2006).

Safety And Hazards

- Toxicity : Assess toxicity based on dose and exposure.

- Handling : Use appropriate protective equipment (gloves, eyewear) when handling.

- Storage : Store in a cool, dry place away from incompatible materials.

- Disposal : Follow local regulations for disposal.

Orientations Futures

Research avenues include:

- Biological Activity : Investigate potential pharmacological effects.

- Derivatives : Explore modifications for improved properties.

- Formulation : Develop dosage forms (tablets, injections).

Propriétés

IUPAC Name |

2-(2-propan-2-ylsulfonylethoxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO3S.ClH/c1-7(2)12(9,10)6-5-11-4-3-8;/h7H,3-6,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUMFGJKJBPLEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)CCOCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.